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Introduction
The[1][2]-sigmatropic Wittig rearrangement is a powerful and highly stereoselective carbon-

carbon bond-forming reaction that transforms allylic ethers into homoallylic alcohols.[1] A

significant advancement in this methodology is the Wittig-Still rearrangement, which utilizes an

α-alkoxystannane precursor. This variant, developed by W. Clark Still and Abhijit Mitra, offers

exceptional control over the generation of the key carbanion intermediate, leading to high

yields and, most notably, excellent diastereoselectivity in favor of the (Z)-alkene geometry in

the product.[3][4]

Tributyl(iodomethyl)stannane ((Bu₃SnCH₂I)) is a key reagent in the Wittig-Still

rearrangement. It serves as a precursor to the α-tributylstannylmethyl ether, which, upon

transmetalation with an organolithium reagent such as n-butyllithium, generates the desired

lithiated carbanion at low temperatures. This approach avoids the often problematic direct

deprotonation of allylic ethers, which can lead to competing[1][3]-Wittig rearrangement and

other side reactions.[5][6] The mild conditions and high stereoselectivity of the Wittig-Still

rearrangement make it a valuable tool in the synthesis of complex molecules, including natural

products and pharmaceutical intermediates.

Mechanism of the[1][2]-Wittig-Still Rearrangement
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The[1][2]-Wittig-Still rearrangement proceeds through a concerted, five-membered cyclic

transition state. The key steps are:

Formation of the α-alkoxystannane: The allylic alcohol is first deprotonated with a base (e.g.,

KH) and then reacted with tributyl(iodomethyl)stannane to form the corresponding α-

tributylstannylmethyl ether.

Transmetalation: The α-alkoxystannane is treated with n-butyllithium at low temperature

(typically -78 °C). This results in a tin-lithium exchange, generating the highly reactive α-

lithioalkoxy intermediate.

[1][2]-Sigmatropic Rearrangement: The lithiated intermediate rapidly undergoes a

concerted[1][2]-sigmatropic rearrangement through a five-membered envelope-like transition

state.

Work-up: The resulting lithium alkoxide is quenched with a proton source (e.g., saturated

aqueous ammonium chloride) to yield the final homoallylic alcohol.

The high (Z)-selectivity observed in the Wittig-Still rearrangement is attributed to a preference

for a pseudoaxially substituted transition state.

Quantitative Data
The[1][2]-Wittig-Still rearrangement using tributyl(iodomethyl)stannane precursors

consistently delivers high yields and excellent (Z)-diastereoselectivity for the synthesis of

trisubstituted homoallylic alcohols. The following table summarizes representative data from the

seminal work of Still and Mitra.[3]
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Substrate (α-
tributylstannylmeth
yl ether derived
from)

Product
(Homoallylic
Alcohol)

Yield (%) E/Z Ratio

2-

Cyclohexenylmethano

l

(Z)-(3-Hydroxy-1-

propenyl)cyclohexene
>95 4:96

1-

Cyclohexenylmethano

l

(Z)-1-(1-Hydroxy-2-

propenyl)cyclohexene
3:97

(E)-2-Hexen-1-ol
(Z,E)-4-Methyl-1,5-

nonadien-4-ol
40:60

Experimental Protocols
Protocol 1: Synthesis of Tributyl(iodomethyl)stannane
This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

Tributyltin hydride (Bu₃SnH)

Diisopropylamine (i-Pr₂NH)

n-Butyllithium (n-BuLi) in hexanes

Paraformaldehyde ((CH₂O)n)

Methanesulfonyl chloride (MsCl)

Sodium iodide (NaI)

Anhydrous tetrahydrofuran (THF)

Anhydrous acetone
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Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of (Tributylstannyl)methanol: To a solution of diisopropylamine (1.1 equiv) in

anhydrous THF at 0 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting solution is

stirred for 30 minutes at 0 °C. Tributyltin hydride (1.0 equiv) is then added dropwise, and the

mixture is stirred for an additional 30 minutes. Paraformaldehyde (1.1 equiv) is added in one

portion, and the reaction is allowed to warm to room temperature and stirred for 3 hours.

Formation of the Mesylate: The reaction mixture is cooled to -78 °C, and methanesulfonyl

chloride (1.2 equiv) is added dropwise. The mixture is allowed to warm to room temperature

and stirred for 10 hours.

Iodination: The reaction is quenched with water, and the product is extracted with hexanes.

The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced

pressure. The crude mesylate is dissolved in acetone, and sodium iodide (1.5 equiv) is

added. The mixture is stirred at room temperature for 8 hours.

Work-up and Purification: The acetone is removed under reduced pressure, and the residue

is partitioned between hexanes and water. The organic layer is washed with saturated

aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is

purified by column chromatography on silica gel (eluting with hexanes) to afford

tributyl(iodomethyl)stannane as a colorless oil.

Storage: Tributyl(iodomethyl)stannane can decompose over time and should be stored as a

solution in hexanes at low temperature (-10 °C) and used within a few days for best results.

Protocol 2: General Procedure for the[1][2]-Wittig-Still
Rearrangement
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This is a general protocol based on the work of Still and Mitra.

Materials:

Allylic alcohol

Potassium hydride (KH) or Sodium hydride (NaH)

Tributyl(iodomethyl)stannane (Bu₃SnCH₂I)

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether (Et₂O)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Formation of the α-alkoxystannane: To a suspension of potassium hydride (1.1 equiv) in

anhydrous THF is added a solution of the allylic alcohol (1.0 equiv) in THF at 0 °C. The

mixture is stirred for 30 minutes. A solution of tributyl(iodomethyl)stannane (1.1 equiv) in

THF is then added, and the reaction is stirred at room temperature for 12-16 hours.

Transmetalation and Rearrangement: The reaction mixture containing the α-alkoxystannane

is cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is

stirred at -78 °C for 1-2 hours. The reaction is then allowed to warm slowly to room

temperature.

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous

ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic

layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under

reduced pressure. The crude product is purified by column chromatography on silica gel to

afford the homoallylic alcohol.
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Visualizations

Step 1: Formation of α-alkoxystannane

Step 2: Transmetalation Step 3: [2,3]-Sigmatropic Rearrangement Step 4: Work-up
Allylic Alcohol

1. KH or NaH α-Alkoxystannane2. Bu₃SnCH₂I α-Alkoxystannane n-BuLi, -78 °C α-Lithioalkoxy
Intermediate

α-Lithioalkoxy
Intermediate [2,3]-Rearrangement Lithium Alkoxide Lithium Alkoxide H₃O⁺ (Work-up) Homoallylic Alcohol

Click to download full resolution via product page

Caption: Reaction mechanism of the[1][2]-Wittig-Still rearrangement.
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Start: Allylic Alcohol
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Caption: Experimental workflow for the[1][2]-Wittig-Still rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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